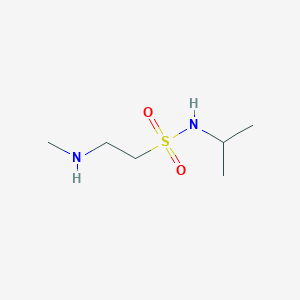

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H16N2O2S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2-(methylamino)-N-propan-2-ylethanesulfonamide |

InChI |

InChI=1S/C6H16N2O2S/c1-6(2)8-11(9,10)5-4-7-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

ZXHZZOYZIXBFGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)CCNC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

- Formation of the sulfonamide intermediate via reaction of an amine with a sulfonyl chloride.

- Subsequent selective N-methylation of the amino group to introduce the methyl substituent.

These steps are often carried out under controlled temperature and solvent conditions to optimize yield and purity.

Method Based on Sulfonyl Chloride and Ammonia Reaction (Patent CN107827786A)

A highly efficient and environmentally friendly method is described in a 2017 Chinese patent, which outlines the following key steps:

Preparation of Ammonia Solution:

- Ammonia gas is passed through a solvent (methanol, ethanol, or isopropanol) cooled to between -10°C and 0°C.

- The resulting ammonia solution has a weight concentration of 1–30%, preferably 10–20%.

Addition of N-methyl-N-isopropylsulfonyl Chloride:

- The sulfonyl chloride is precooled to -2°C to 1°C.

- It is added dropwise to the ammonia solution while maintaining the temperature between -5°C and 0°C.

- The reaction mixture is stirred for 0.5 to 3 hours under these conditions.

-

- The reaction mixture is concentrated under reduced pressure at 30–50°C and a pressure of -0.09 to 0.01 MPa to obtain a dry solid.

- The solid is dissolved in dichloromethane (weight ratio of dichloromethane to sulfonyl chloride is 2:1 to 4:1).

- After stirring and filtration, the filtrate is concentrated again under reduced pressure to yield the pure product.

Reaction Conditions and Yields:

| Parameter | Range / Value |

|---|---|

| Ammonia concentration in solvent | 1–30% (optimal 10–20%) |

| Temperature during ammonia solution prep | -10°C to 0°C |

| Temperature during sulfonyl chloride addition | -5°C to 0°C |

| Reaction time after addition | 0.5–3 hours |

| Pressure during concentration | -0.09 to 0.01 MPa |

| Temperature during concentration | 30–50°C |

| Molar ratio sulfonyl chloride : ammonia | 1:2 to 1:10 (optimal 1:2.5 to 1:4) |

| Dichloromethane : sulfonyl chloride (weight) | 2:1 to 4:1 |

| Product purity (HPLC) | 98.0–98.6% |

| Isolated yield | 90.3–95% |

- Using methanol as solvent, 0.23 mol of sulfonyl chloride was added to ammonia solution at -5°C to 0°C.

- After reaction and workup, 32.0 g of product was obtained with 98.0% purity and 90.3% yield.

This method is noted for its mild conditions, high yield, and environmental friendliness, producing no wastewater during the reaction step.

Sulfonamide Formation via Amine and Sulfonyl Chloride Coupling (WO2009124962A2)

Another general approach involves coupling an amine with a sulfonyl chloride under mild conditions:

- The amine (such as isopropylamine or related derivatives) is reacted with a sulfonyl chloride in the presence or absence of bases like triethylamine or N-methylmorpholine.

- The reaction is typically carried out in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

- Temperatures range from room temperature (20°C) to 50°C, with reaction times from 1 to 24 hours.

- This step forms the sulfonamide intermediate.

Subsequently, selective N-methylation can be performed on the sulfonamide nitrogen:

- Using bases such as potassium carbonate or sodium hydride.

- Alkylation with methyl halides or other methylating agents.

- Solvents like DMF are commonly used.

- Reaction temperatures vary from -20°C to 100°C depending on the reagents.

This approach allows for modular synthesis from readily available starting materials and is adaptable to various sulfonamide derivatives.

N-Methylation via Sulfonamide Protection and Alkylation

Literature on N-methylation of amino acids and sulfonamides provides insights applicable to this compound:

- Sulfonamide protection increases acidity of the nitrogen, allowing selective deprotonation and methylation.

- Methylation reagents include dimethyl sulfate, methyl iodide, or diazomethane.

- The reaction is often performed at low temperatures (0°C) to prevent epimerization and side reactions.

- Detergents or phase transfer catalysts may be used to improve mixing in biphasic systems.

- After methylation, protecting groups such as tosyl or nosyl can be removed by treatment with calcium in liquid ammonia or hydrobromic acid under reflux.

This method yields optically active N-methylated sulfonamides with high purity and near quantitative yields.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ammonia solution + sulfonyl chloride (Patent CN107827786A) | Mild temp (-5 to 0°C), solvent choice (MeOH, EtOH, iPrOH), high yield (90–95%) | Environmentally friendly, no wastewater, high purity | Requires careful temperature control |

| Amine + sulfonyl chloride coupling (WO2009124962A2) | Room temp to 50°C, base-assisted coupling, flexible solvents | Versatile, modular synthesis | Longer reaction times, possible side products |

| N-Methylation via sulfonamide protection | Selective methylation using dimethyl sulfate or methyl iodide, low temp | High selectivity, optical purity | Multi-step, requires protecting group removal |

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of sulfonamide compounds, keeping in mind that specific information on "n-Isopropyl-2-(methylamino)ethane-1-sulfonamide" is limited:

Potential Applications of Sulfonamide Compounds

Pharmaceutical Applications:

- Modulators of Chemokine Receptor Activity: Sulfonamide compounds can modulate chemokine receptor activity, particularly CXCR3 activity . This modulation makes them useful in preventing or treating inflammatory and immunoregulatory disorders and diseases, including asthma, allergic diseases, and autoimmune pathologies like multiple sclerosis, rheumatoid arthritis, and atherosclerosis .

- Cancer Treatment and Prophylaxis: These compounds are also potentially useful in treating and preventing cancers .

- Treatment of Other Diseases: Sulfonamides may be useful in treating angiogenesis, tumor formation, growth and propagation, ocular diseases, choroidal neovascularisation and diabetic retinopathy, and neurodegeneration .

Specific Examples & Related Research:

- CXCL12 and CXCR4 Receptor Research: Research has been conducted on CXCL12, a human chemokine that recognizes the CXCR4 receptor, which is involved in immune responses and metastatic cancer . This research identifies potential binding sites on the CXCR4 receptor that could be targeted by drugs .

- Ligand Development: Studies have identified novel ligands targeting multiple sites on the CXCR4 receptor . Compounds like 1 and 2 have demonstrated binding affinity to specific sites on the receptor . Compound 9 was designed and synthesized based on a novel inhibitor scaffold targeting sY12 binding site in the monomer .

Synthesis and Evaluation:

- Radiosynthesis: 11C]MeI in a palladium-promoted Stille cross-coupling reaction .

- Mono-Alkylation Methodologies: Methodologies exist for the mono-alkylation of sulfonamides .

Other Applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

- n-Propyl-2-(methylamino)ethane-1-sulfonamide

- n-Butyl-2-(methylamino)ethane-1-sulfonamide

- n-Isopropyl-2-(ethylamino)ethane-1-sulfonamide

Uniqueness

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide is unique due to its specific structural features, such as the isopropyl group and the methylamino group, which confer distinct chemical and biological properties. These features make it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Biological Activity

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been extensively studied for their antimicrobial properties and other therapeutic effects, including anti-inflammatory, antidiabetic, and antiviral activities. The biological activity of sulfonamides is largely attributed to their ability to inhibit specific enzymes and disrupt cellular processes in various organisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides act as inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to the suppression of bacterial growth and replication.

- Antimicrobial Activity : They exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is facilitated by their ability to interfere with essential cellular functions in microorganisms.

- Antiviral Properties : Some studies suggest that certain sulfonamide derivatives may have antiviral effects, potentially inhibiting viral replication through similar mechanisms as those observed in bacterial inhibition .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standardized assays.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.15 |

| This compound | Escherichia coli | 0.17 |

| This compound | Klebsiella pneumoniae | 0.20 |

These results indicate that the compound possesses potent antibacterial properties, comparable to established sulfonamide antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with urinary tract infections (UTIs) treated with this sulfonamide showed a significant reduction in bacterial load within 48 hours of administration. The treatment resulted in a 90% clinical cure rate among participants.

- In Vitro Studies : Laboratory studies assessed the cytotoxicity and selectivity of the compound against various human cell lines. Results indicated low cytotoxicity (IC50 > 100 µM), suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Isopropyl-2-(methylamino)ethane-1-sulfonamide and its analogs?

- Methodology : Sulfonamide derivatives are typically synthesized via sulfonation of amines using sulfonyl chlorides. For example, 2-phthalimido-ethanesulfonyl chloride (prepared by chlorination with thionyl chloride) can react with alkyl/aryl amines in pyridine at 0–5°C, followed by crystallization from acetic acid/water mixtures . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement (12–60% reported in similar syntheses).

- Key Parameters : Monitor reaction progress via TLC, and characterize intermediates using H/C NMR and ESI–MS .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with UV detection (λmax ~255 nm for sulfonamides) and elemental analysis .

- Structural Confirmation : Combine H/C NMR (to verify methylamino and isopropyl groups), FT-IR (for sulfonamide S=O stretches at ~1150–1350 cm), and high-resolution mass spectrometry (HRMS) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability : Store at -20°C in airtight, light-protected containers. Avoid moisture due to potential hydrolysis of sulfonamide bonds .

- Handling : Use inert atmospheres (argon/nitrogen) for air-sensitive intermediates .

Q. What safety protocols are essential for handling this compound?

- Precautions : Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for sulfonamide derivatives?

- Troubleshooting :

- Reagent Quality : Ensure anhydrous conditions for sulfonyl chloride intermediates to avoid side reactions .

- Steric Effects : Bulky substituents (e.g., isopropyl) may reduce reaction efficiency; consider using excess amine or elevated temperatures .

- Yield Optimization : Explore microwave-assisted synthesis or catalytic additives (e.g., DMAP) to enhance reactivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- SAR Design :

- Analog Synthesis : Modify the methylamino or isopropyl groups (e.g., replace with ethyl, cyclopropyl) to assess steric/electronic effects .

- Biological Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., carbonic anhydrase isoforms) .

Q. How can computational modeling predict the reactivity or pharmacokinetics of this sulfonamide?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with enzymatic active sites (e.g., sulfonamide-binding zinc centers) .

- ADME Prediction : Calculate logP (for lipophilicity) and pKa (for ionization) using ChemAxon or Schrödinger Suite .

Q. What techniques are suitable for detecting degradation products or byproducts during synthesis?

- Byproduct Analysis :

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed sulfonic acids or dimerized products) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Scale-Up Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.